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Compound of Interest

Compound Name: 2-Methylindoline

Cat. No.: B143341 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for 2-Methylindoline
(CAS No: 6872-06-6), a heterocyclic aromatic organic compound. The information compiled

herein is intended to assist researchers in the identification and characterization of this

molecule. While comprehensive quantitative data is not readily available in public databases,

this guide presents the accessible information for ¹H NMR, ¹³C NMR, Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary
The following tables summarize the available spectroscopic data for 2-Methylindoline. It is

important to note that a complete, detailed analysis with peak assignments and coupling

constants is not consistently available across public resources.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data

While a complete, tabulated ¹H NMR dataset with chemical shifts, coupling constants, and

integrations for 2-Methylindoline is not available in the searched resources, the existence of

¹H NMR spectra is confirmed.[1] A representative spectrum is available on SpectraBase,

recorded on a Varian A-60D instrument.[1] For a definitive analysis, it is recommended to

acquire a high-resolution ¹H NMR spectrum of a purified sample.
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¹³C NMR Data

Similar to the ¹H NMR data, a comprehensive peak list with chemical shift assignments for the

¹³C NMR spectrum of 2-Methylindoline is not readily available in a tabular format. The

existence of a ¹³C NMR spectrum is documented, and it is available for viewing on

SpectraBase.[1]

Infrared (IR) Spectroscopy
A gas-phase FTIR spectrum of 2-Methylindoline is available from the NIST/EPA Gas-Phase

Infrared Database.[2] Additionally, an ATR-IR spectrum is available on SpectraBase, with the

sample sourced from Aldrich.[1] While a detailed peak table with intensities and functional

group assignments is not provided in the search results, characteristic absorption regions for

similar aromatic amines can be inferred.

Vibrational Mode **Expected Absorption Region (cm⁻¹) **

N-H Stretch 3500-3300

C-H Stretch (Aromatic) 3100-3000

C-H Stretch (Aliphatic) 3000-2850

C=C Stretch (Aromatic) 1600-1450

C-N Stretch 1350-1250

C-H Bend (Aromatic) 900-675

Note: This table is based on general IR correlation charts and is not derived from

experimentally measured peak values for 2-Methylindoline.

Mass Spectrometry (MS)
The mass spectrum of 2-Methylindoline is available from the NIST WebBook, obtained via

electron ionization (EI).[3] The key mass-to-charge ratio (m/z) peaks from the GC-MS data

available on PubChem are summarized below.[1]
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m/z Relative Abundance Possible Fragment

133 Major Peak [M]⁺ (Molecular Ion)

118 Base Peak [M-CH₃]⁺

117 Major Peak [M-NH₂]⁺ or [M-CH₄]⁺

91 Major Peak Tropylium ion [C₇H₇]⁺

Note: The relative abundances are qualitative descriptions based on the available data. A full

list of m/z values and their precise relative intensities is not provided in the search results.

Experimental Protocols
The following are general experimental protocols for the spectroscopic techniques discussed.

These are not specific to the acquisition of the 2-Methylindoline data presented but represent

standard laboratory procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the 2-Methylindoline sample in approximately

0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Data Acquisition:

Tune and shim the instrument to optimize the magnetic field homogeneity.

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters

include the spectral width, acquisition time, relaxation delay, and the number of scans.

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to obtain singlets for

each carbon atom. A larger number of scans is usually required due to the low natural

abundance of the ¹³C isotope.

Data Processing:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b143341?utm_src=pdf-body
https://www.benchchem.com/product/b143341?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b143341?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the spectrum and perform baseline correction.

Calibrate the chemical shift scale using the residual solvent peak or an internal standard

(e.g., Tetramethylsilane, TMS).

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (ATR):

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

Place a small amount of the liquid or solid 2-Methylindoline sample directly onto the ATR

crystal.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Instrumentation: Use a Fourier-Transform Infrared Spectrometer.

Data Acquisition:

Collect a background spectrum of the empty, clean ATR crystal.

Collect the sample spectrum. Typically, multiple scans are co-added to improve the signal-

to-noise ratio.

Data Processing:

The instrument software automatically subtracts the background spectrum from the

sample spectrum to produce the final absorbance or transmittance spectrum.

Identify the wavenumbers of the absorption peaks.

Mass Spectrometry (Electron Ionization - GC-MS)
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Sample Preparation: Prepare a dilute solution of 2-Methylindoline in a volatile organic

solvent (e.g., dichloromethane, methanol).

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with

an Electron Ionization (EI) source.

Gas Chromatography:

Inject the sample into the GC. The sample is vaporized and carried by an inert gas through

a capillary column.

The components of the sample are separated based on their boiling points and

interactions with the column's stationary phase.

Mass Spectrometry:

As the separated components elute from the GC column, they enter the ion source of the

mass spectrometer.

In the EI source, the molecules are bombarded with high-energy electrons (typically 70

eV), causing ionization and fragmentation.

The resulting ions are accelerated and separated by the mass analyzer based on their

mass-to-charge ratio (m/z).

A detector records the abundance of each ion.

Data Analysis: The output is a mass spectrum, which is a plot of ion abundance versus m/z.

Experimental Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic characterization of a

chemical compound like 2-Methylindoline.
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Caption: General workflow for the spectroscopic characterization of 2-Methylindoline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Data of 2-Methylindoline: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b143341#2-methylindoline-spectroscopic-data-nmr-ir-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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